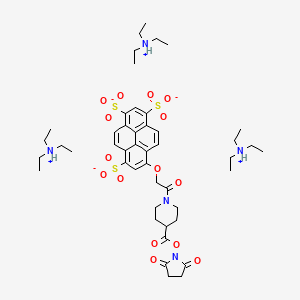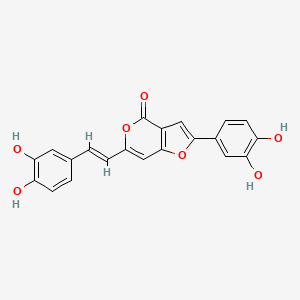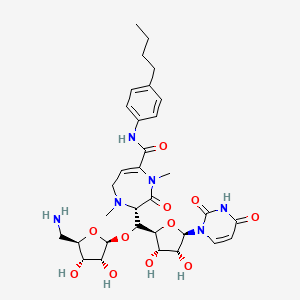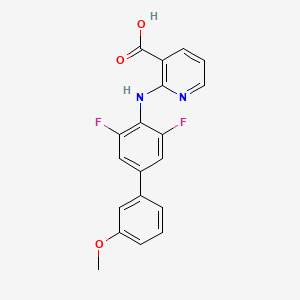
Aslan003
概述
描述
法鲁多司他,也称为 ASLAN003,是一种口服活性强效的二氢乳清酸脱氢酶 (DHODH) 抑制剂。该酶在从头嘧啶生物合成途径中起着至关重要的作用,该途径对于 DNA 和 RNA 合成至关重要。 法鲁多司他已显示出在治疗各种疾病方面的巨大潜力,包括急性髓系白血病 (AML) 和自身免疫性疾病,如斑秃 .
作用机制
法鲁多司他通过抑制 DHODH 发挥其作用,DHODH 是一种参与嘧啶从头合成的酶。通过阻断这条途径,法鲁多司他减少了嘧啶的可用性,嘧啶对于 DNA 和 RNA 合成至关重要。这种抑制导致:
细胞增殖减少: 尤其是在快速分裂的细胞中,如癌细胞。
诱导细胞凋亡: 激活凋亡途径,导致程序性细胞死亡。
免疫反应的调节: 在自身免疫性疾病中,法鲁多司他可以减少免疫细胞的增殖和炎性细胞因子的分泌
生化分析
Biochemical Properties
ASLAN003 functions by inhibiting dihydroorotate dehydrogenase, which is responsible for catalyzing the fourth step of the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in pyrimidine levels, which is essential for DNA and RNA synthesis. This compound interacts with various enzymes and proteins, including DHODH, and induces differentiation of AML cells by activating transcription factors such as AP-1. The compound also inhibits protein synthesis and triggers apoptotic pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In AML cell lines and primary AML blasts, this compound reduces cell proliferation and viability. It induces differentiation of leukemic cells, leading to an increase in the expression of myeloid markers such as CD11b. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating transcription factors and inhibiting protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dihydroorotate dehydrogenase, thereby inhibiting its activity. This inhibition leads to a decrease in pyrimidine synthesis, which is crucial for the proliferation of leukemic cells. This compound induces differentiation of AML cells by activating transcription factors such as AP-1 and repressing oncogenic transcription factors like HoxA9 and Gata1. The compound also triggers apoptotic pathways and inhibits protein synthesis, contributing to its anti-leukemic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its inhibitory effects on dihydroorotate dehydrogenase over extended periods. Long-term studies have shown that this compound consistently induces differentiation and reduces the proliferation of AML cells. Additionally, the compound has been observed to have a favorable toxicity profile, with no significant adverse effects on normal hematopoietic cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively induces differentiation and reduces leukemic burden without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, although it generally maintains a favorable safety profile. Studies have shown that this compound prolongs survival in AML xenograft mice and patient-derived xenograft models .
Metabolic Pathways
This compound is involved in the de novo pyrimidine synthesis pathway, where it inhibits dihydroorotate dehydrogenase. This inhibition leads to a reduction in pyrimidine levels, affecting DNA and RNA synthesis. The compound interacts with various enzymes and cofactors involved in this pathway, leading to changes in metabolic flux and metabolite levels. This compound also influences the expression of key transcription factors involved in myeloid differentiation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells. This compound accumulates in leukemic cells, where it exerts its inhibitory effects on dihydroorotate dehydrogenase. The compound’s distribution within tissues is influenced by its binding to specific proteins and its stability in the cellular environment .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity. The compound is directed to the mitochondria, where dihydroorotate dehydrogenase is located. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. The compound’s activity and function are influenced by its localization within these specific compartments .
准备方法
合成路线和反应条件: 法鲁多司他的合成涉及多个步骤,从市售前体开始。关键步骤包括:
核心结构的形成: 法鲁多司他的核心结构通过一系列缩合和环化反应合成。
官能团修饰: 引入了各种官能团以增强化合物的活性选择性。这涉及卤化、烷基化和酰化等反应。
纯化: 最终产物使用重结晶和色谱等技术进行纯化,以达到高纯度。
工业生产方法: 在工业环境中,法鲁多司他的生产使用优化反应条件进行放大,以确保高产率和纯度。这包括:
间歇操作: 使用大型反应器进行间歇式合成。
连续流动化学: 为了更有效地生产,可以使用连续流动反应器,从而可以更好地控制反应条件和可扩展性。
化学反应分析
反应类型: 法鲁多司他经历了各种化学反应,包括:
氧化: 法鲁多司他在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以修饰分子中的某些官能团。
取代: 亲核和亲电取代反应用于引入或替换官能团。
常见试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、卤代烷烃、酰氯。
主要产物: 从这些反应中形成的主要产物包括具有修饰官能团的法鲁多司他的各种衍生物,这些衍生物可用于研究结构-活性关系并优化化合物的特性。
科学研究应用
相似化合物的比较
法鲁多司他与其他 DHODH 抑制剂进行比较,例如:
来氟米特: 一种较早的 DHODH 抑制剂,用于治疗类风湿性关节炎。法鲁多司他更有效且选择性更高。
特立氟胺: 另一种用于治疗多发性硬化的 DHODH 抑制剂。在临床前研究中,法鲁多司他显示出更好的疗效和安全性。
独特性: 法鲁多司他的高效力、选择性和口服生物利用度使其成为治疗各种疾病的有希望的候选药物。 其诱导细胞凋亡和调节免疫反应的能力使其有别于其他 DHODH 抑制剂 .
属性
IUPAC Name |
2-[2,6-difluoro-4-(3-methoxyphenyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c1-26-13-5-2-4-11(8-13)12-9-15(20)17(16(21)10-12)23-18-14(19(24)25)6-3-7-22-18/h2-10H,1H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPATGZMNFWVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)NC3=C(C=CC=N3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035688-66-4 | |
| Record name | Aslan-003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035688664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farudodstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16049 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1035688-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FARUDODSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58WE41H6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

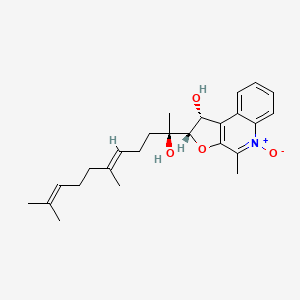
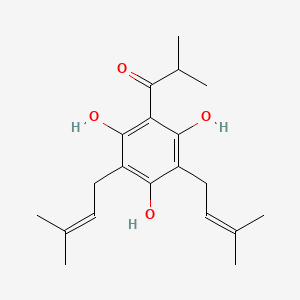
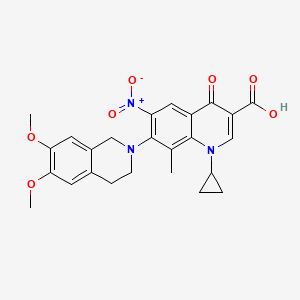
![2-[4-(Trifluoromethylsulfonyloxy)phenyl]propanoic acid](/img/structure/B1265169.png)
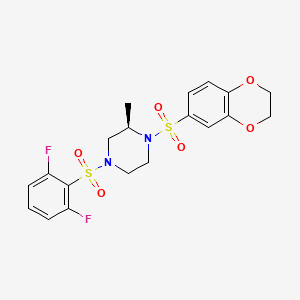
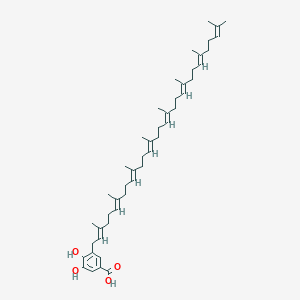
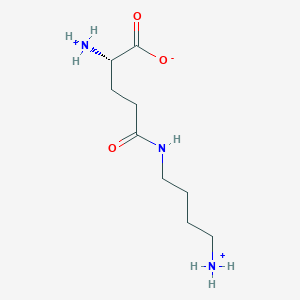
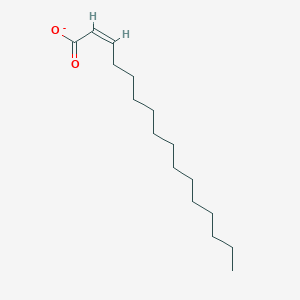
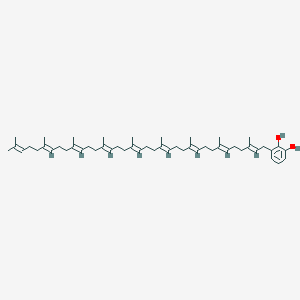
![3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1265175.png)
